molecular formula C16H26N4O2S B2949458 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylbutyl)acetamide CAS No. 921570-24-3

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylbutyl)acetamide

Cat. No.: B2949458
CAS No.: 921570-24-3
M. Wt: 338.47
InChI Key: AKIVXKTVIQDXDU-UHFFFAOYSA-N
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Description

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylbutyl)acetamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylbutyl)acetamide typically involves the nucleophilic addition reaction of a thiazole derivative with various substituted isocyanates or isothiocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature . The reaction conditions are mild, and the process is efficient, yielding the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylbutyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents such as ethanol or acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylbutyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug featuring a thiazole ring.

    Bleomycin: An antineoplastic drug with a thiazole component.

    Tiazofurin: An antineoplastic drug containing a thiazole ring.

Uniqueness

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylbutyl)acetamide is unique due to its specific structure, which combines a thiazole ring with a cyclopentylcarbamoyl group and a 3-methylbutyl side chain. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in scientific research and industry.

Properties

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-11(2)7-8-17-14(21)9-13-10-23-16(19-13)20-15(22)18-12-5-3-4-6-12/h10-12H,3-9H2,1-2H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIVXKTVIQDXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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